![molecular formula C5H3ClN4 B1426002 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1159811-23-0](/img/structure/B1426002.png)
7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound with the molecular formula C5H3ClN4. It has a molecular weight of 154.56 . This compound is part of a class of molecules known as triazolopyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves various methods. One approach involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of two heteroatoms in heterocyclic systems . Another method involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generates a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine consists of a six-membered ring containing two nitrogen atoms at the 1 and 3 positions . The structure also includes a chlorine atom attached to the 7 position .Physical And Chemical Properties Analysis
7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Antitumor Applications
The [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to possess antitumor properties. This suggests that 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine could potentially be used in the development of antitumor agents due to its structural similarity .
Neurological Disorder Treatment
Compounds with the [1,2,4]triazolo[1,5-c]pyrimidine moiety have been used in the treatment of Alzheimer’s disease and insomnia. This indicates a potential application for 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine in neurological disorder treatment .
Cardiovascular Therapy
A [1,2,4]triazolo[1,5-a]pyrimidine compound has been registered as a drug with antiproliferative activity in vascular smooth muscle cells (VSMCs) and used as a coronary vasodilator. This points to possible cardiovascular therapeutic applications for 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine .
Antiparasitic Activity
Complexes of triazolo-pyrimidines with metals such as Pt and Ru have shown high activity against parasites. This suggests that 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine could be explored for its antiparasitic activity when complexed with appropriate metals .
Adenosine Receptor Antagonism
Pyrazolo[4,3-e]-1,2,4-triazolo pyrimidine derivatives have been found to be potent and selective human adenosine receptor antagonists. This implies that 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine might serve as an adenosine receptor antagonist with potential therapeutic applications .
Cancer Treatment via CDK2 Inhibition
CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells. Derivatives featuring the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have been designed for this purpose. Therefore, 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine may have applications in cancer treatment through CDK2 inhibition .
Safety and Hazards
Future Directions
The future directions for research on 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine and related compounds could involve further exploration of their anticancer properties . Additionally, the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold could be a potential area of focus .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on various targets, including tubulin , LSD1 , and CDK2 .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, and its suppression can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest . They also regulate cell cycle-related and apoptosis-related proteins .
properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-5-7-2-9-10(5)3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWDQWNBXLWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717114 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159811-23-0 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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